N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide

Catalog No.
S3070081
CAS No.
866009-71-4
M.F
C21H21N3O3S2
M. Wt
427.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazi...

CAS Number

866009-71-4

Product Name

N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide

IUPAC Name

N-[2-[tert-butyl-(thiophene-2-carbonylamino)carbamoyl]phenyl]thiophene-2-carboxamide

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.54

InChI

InChI=1S/C21H21N3O3S2/c1-21(2,3)24(23-19(26)17-11-7-13-29-17)20(27)14-8-4-5-9-15(14)22-18(25)16-10-6-12-28-16/h4-13H,1-3H3,(H,22,25)(H,23,26)

InChI Key

PPZQQLQGPNBTCB-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3

Solubility

not available

N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide is a complex organic compound characterized by its unique structure, which combines hydrazine, thiophene, and carbonyl functionalities. This compound features a tert-butyl group, a phenyl ring, and two thiophene moieties, contributing to its potential biological activity and chemical reactivity. The presence of hydrazine derivatives often indicates possible applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Due to its functional groups:

  • Hydrazone Formation: The hydrazine moiety can react with carbonyl compounds to form hydrazones, which are often utilized in organic synthesis.
  • Acylation Reactions: The carbonyl groups present can undergo acylation, potentially forming more complex derivatives.
  • Nucleophilic Substitution: The thiophene rings may undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or amines under suitable conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide can be accomplished through several methods:

  • Condensation Reactions: Reacting tert-butyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions to form the hydrazone intermediate.
  • Coupling Reactions: Utilizing coupling agents to connect the phenyl group with the thiophenecarboxamide moiety.
  • Multi-step Synthesis: Employing a series of reactions involving protection and deprotection steps to achieve the desired compound.

Each method can be optimized based on the availability of starting materials and desired yield.

N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug formulation targeting various diseases, particularly cancers and infections.
  • Material Science: Due to its unique electronic properties, it may be explored for use in organic electronics or photonic devices.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide given the biological activity of similar compounds.

Interaction studies focus on how this compound interacts with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures can bind effectively to target sites, influencing their biological activity. Investigating these interactions could provide insights into the mechanism of action and therapeutic potential of N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide.

Several compounds share structural similarities with N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 2-hydrazinyl-2-oxoethylcarbamateContains hydrazine and carbamate groupsAntimicrobial
6-tert-butyl-N-(4-fluoro-1-naphthalenesulfonamido)benzamideFeatures a sulfonamide groupAntitumor
5-{2-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-5-oxopentanoic acidCombines thiophene and hydrazineAntioxidant

Uniqueness

The uniqueness of N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide lies in its specific combination of tert-butyl and thiophene functionalities, which may confer distinct electronic properties and enhance its biological activity compared to other similar compounds. This structural diversity opens avenues for targeted therapeutic applications and innovative material designs.

XLogP3

4.9

Dates

Modify: 2024-04-15

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